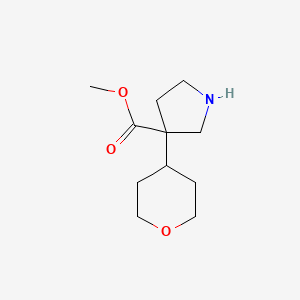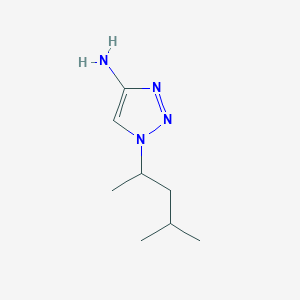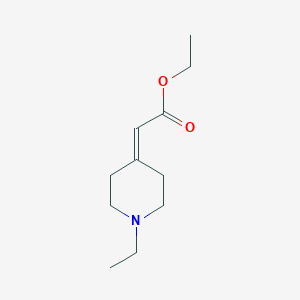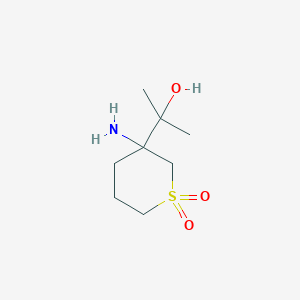
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dioxide
- 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-sulfone
Uniqueness
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups and the thiane ring structure.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-(3-amino-1,1-dioxothian-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,10)8(9)4-3-5-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
Clave InChI |
ORROFBQBKYTTOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CCCS(=O)(=O)C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)
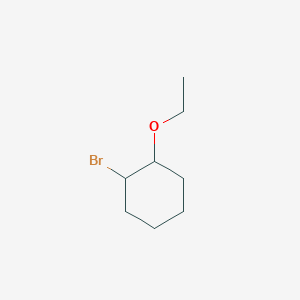


![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)



